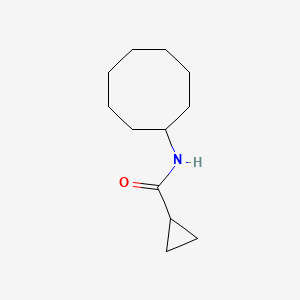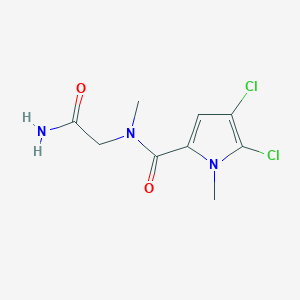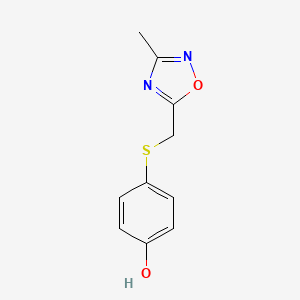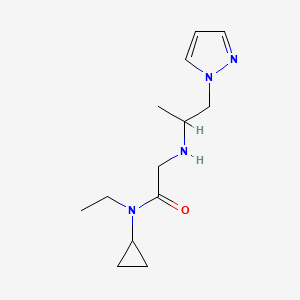
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one is a chemical compound with a molecular formula of C11H20N2O2S. It is a thiosemicarbazone derivative that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and ultimately results in cell death.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been reported to exhibit antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one in lab experiments is its high potency and selectivity. It has been reported to exhibit activity against a wide range of cancer cells and viruses. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, and its safety profile has not been fully established.
Direcciones Futuras
There are several future directions for the research on 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one. One potential direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a chelating agent for metal ions. In addition, more studies are needed to fully understand its mechanism of action and to establish its safety profile. Finally, further research is needed to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one involves the reaction between morpholine-4-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-bromo-1-propanol in the presence of potassium carbonate to obtain the final product. The yield of the synthesis method is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one has been studied for its potential as a chelating agent for metal ions.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(12-4-8-16-9-5-12)11(14)13-2-6-15-7-3-13/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERMXDMHREMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)